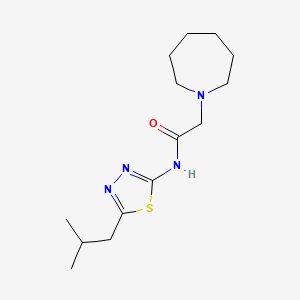![molecular formula C19H21ClN2O2 B5724057 N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a complex organic compound that features a piperidine ring, a chlorinated phenyl group, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Coupling Reaction: The chlorinated phenyl group is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through an amidation reaction, typically using an amine and an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams using oxidizing agents like sodium chlorite.
Reduction: The compound can be reduced using hydrogenation techniques to modify the functional groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Lactams: Formed through oxidation of the piperidine ring.
Hydrogenated Derivatives: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Used in the development of therapeutic agents targeting various diseases.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine: A piperidine derivative with similar structural features.
Piperine: An N-acylpiperidine found in plants with various biological activities.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl group and methoxybenzamide moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications .
Propiedades
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKHMCQOHNMBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B5723980.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)
![[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5723994.png)
![ethyl 5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5723997.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)

![2-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)

![(E)-{AMINO[4-(DIMETHYLAMINO)-6-[METHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]METHYLIDENE}AMINO FURAN-2-CARBOXYLATE](/img/structure/B5724026.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5724034.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)


![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)
